

Chemical and physical properties of 4-fluoro MDMB-BUTICA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-fluoro MDMB-BUTICA

Cat. No.: B10820356

[Get Quote](#)

An In-Depth Technical Guide on the Chemical and Physical Properties of **4-fluoro MDMB-BUTICA**

This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **4-fluoro MDMB-BUTICA** (also known as 4F-MDMB-BICA), a synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals.

Introduction

4-fluoro MDMB-BUTICA is a synthetic cannabinoid receptor agonist (SCRA) with an indole-based structure.^[1] It is structurally related to other potent synthetic cannabinoids and has been identified in forensic casework.^{[1][2]} Like other SCRAs, its pharmacological effects are primarily mediated through the activation of the cannabinoid type 1 (CB1) receptor.^{[1][2]} This document summarizes its known properties, analytical methods for its detection, and a synthetic route for its preparation.

Chemical and Physical Properties

The chemical and physical properties of **4-fluoro MDMB-BUTICA** are summarized in the tables below.

Table 1: Chemical Properties of 4-fluoro MDMB-BUTICA

Property	Value	Reference
IUPAC Name	methyl (2S)-2-[[1-(4-fluorobutyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate	
Synonyms	4F-MDMB-BICA, 4F-MDMB-BUTICA	[2]
CAS Number	2682867-53-2	
Molecular Formula	C ₂₀ H ₂₇ FN ₂ O ₃	
Molecular Weight	362.4 g/mol	

Table 2: Physical Properties of 4-fluoro MDMB-BUTICA

Property	Value	Reference
Physical State	Crystalline solid	[3]
Melting Point	86–88 °C	[2]
Boiling Point	Not available	[2]
Solubility	DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml	
UV λ _{max}	219, 291 nm	
Spectroscopic Data	¹ H NMR, ¹³ C NMR, and IR data have been reported.	[2]

Pharmacological Properties

4-fluoro MDMB-BUTICA is a potent agonist of the CB1 receptor.[1] Its binding affinity and functional activity have been characterized in several in vitro assays.

Table 3: Pharmacological Activity of 4-fluoro MDMB-BUTICA

Assay	Receptor	Value	Reference
β-arrestin-2 Recruitment	CB1	$EC_{50} = 121 \text{ nM}$, $E_{max} = 253\%$ (relative to JWH-018)	[2]
Calcium Flux Assay	CB1	$EC_{50} = 37.7 \text{ nM}$, $E_{max} = 129\%$ (relative to JWH-018)	[2]
Radioligand Binding Assay	CB1	$pK_i = 8.89 \pm 0.09$	[4]
Membrane Potential Assay	CB1	$pEC_{50} = 9.48 \pm 0.14$	[4]
Radioligand Binding Assay	CB2	$pK_i = 7.49 \pm 0.03$	[4]
Membrane Potential Assay	CB2	$pEC_{50} = 8.64 \pm 0.15$	[4]

Experimental Protocols

Synthesis of 4-fluoro MDMB-BUTICA

The synthesis of **4-fluoro MDMB-BUTICA** can be achieved through a multi-step process starting from indole, as described by Cannaert et al. (2020).[2][3]

Step 1: Alkylation of Indole

- Indole is alkylated with 1-bromo-4-fluorobutane to yield 1-(4-fluorobutyl)-1H-indole.

Step 2: Carboxylation

- The 1-(4-fluorobutyl)-1H-indole is carboxylated at the 3-position to produce 1-(4-fluorobutyl)-1H-indole-3-carboxylic acid.

Step 3: Amide Coupling

- The resulting carboxylic acid is coupled with methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride to yield methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (**4-fluoro MDMB-BUTICA**).[\[3\]](#)
- The final product is purified by flash chromatography.[\[3\]](#)

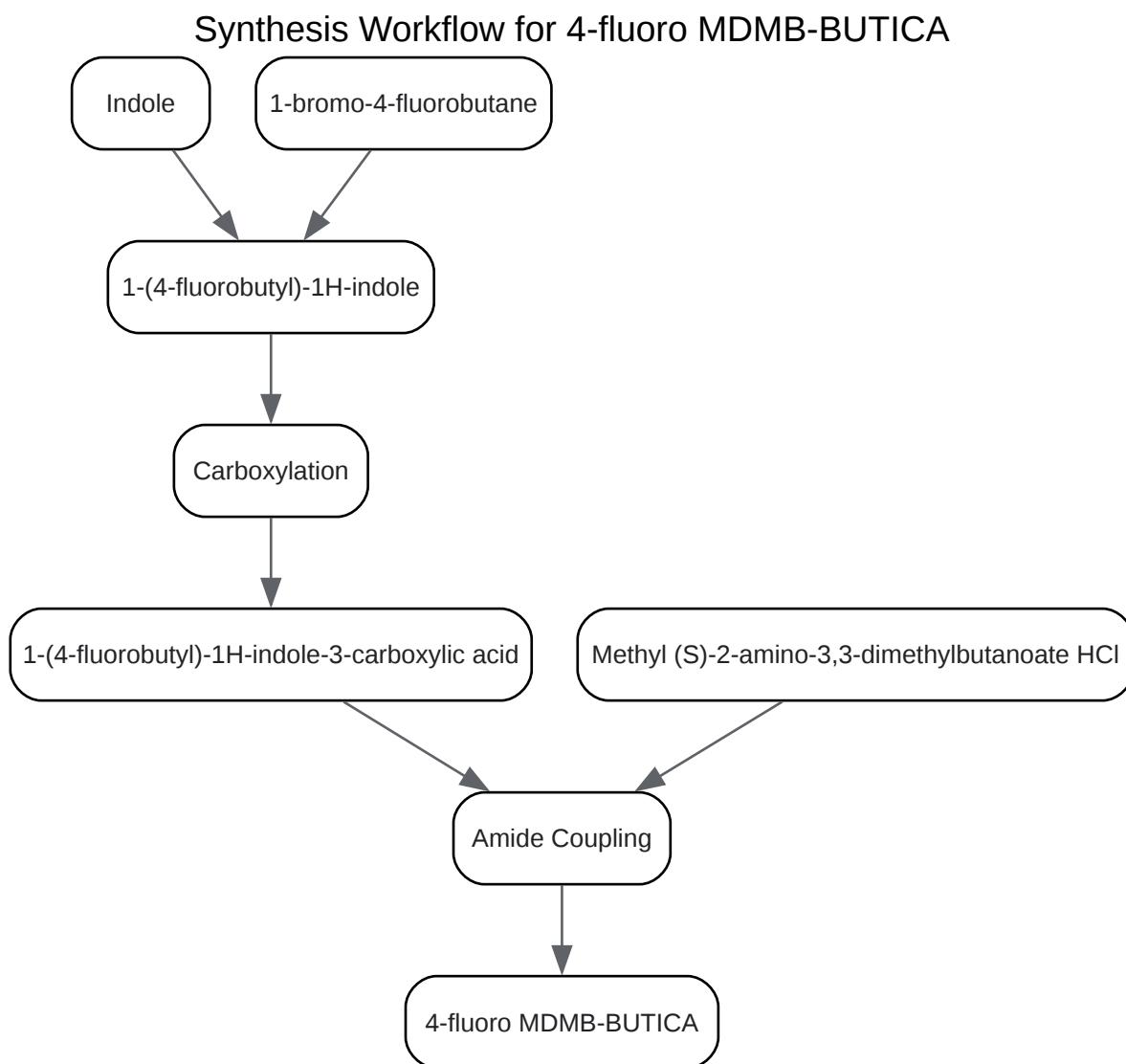
Analytical Characterization

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A methanolic solution of the analyte is prepared.
- Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD is a suitable instrument.
- Column: A DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness) can be used.
- Injector: Temperature set to 280°C with a splitless injection mode.
- Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Samples are dissolved in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An Agilent 1290 Infinity II LC system coupled to a 6545 Q-TOF MS is appropriate.
- Column: A Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 μ m) can be utilized.

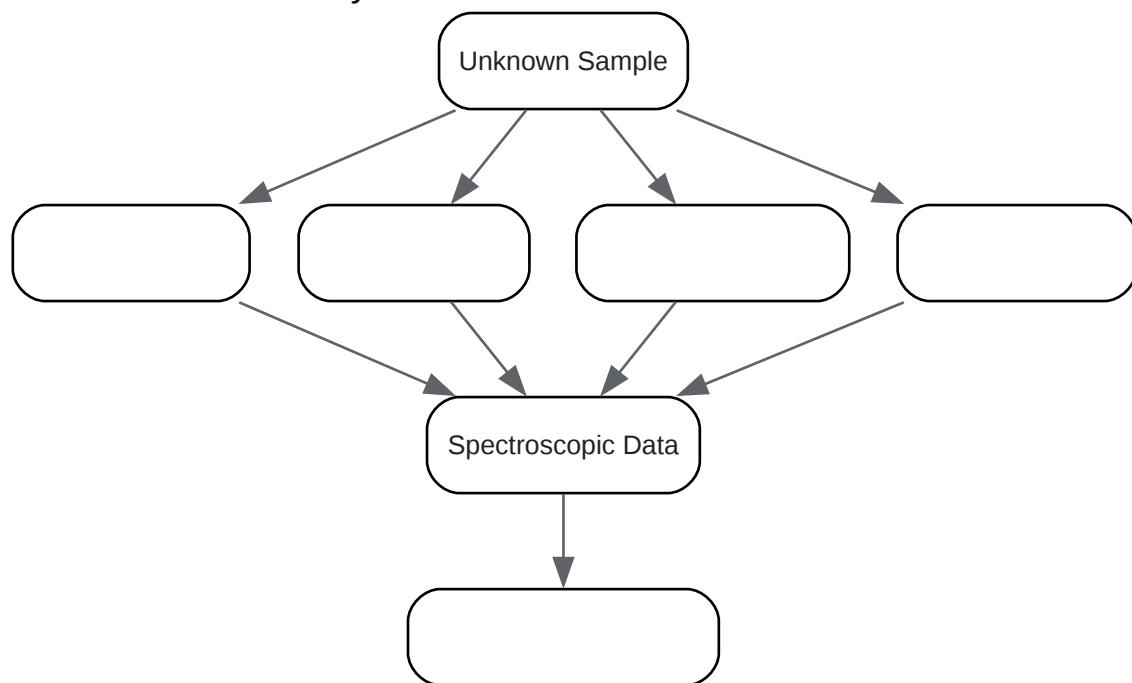

- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with a scan range of m/z 100-1000.

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the sample is dissolved in deuterated chloroform (CDCl_3).
- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer or equivalent.
- Experiments: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments are performed for full structural elucidation.

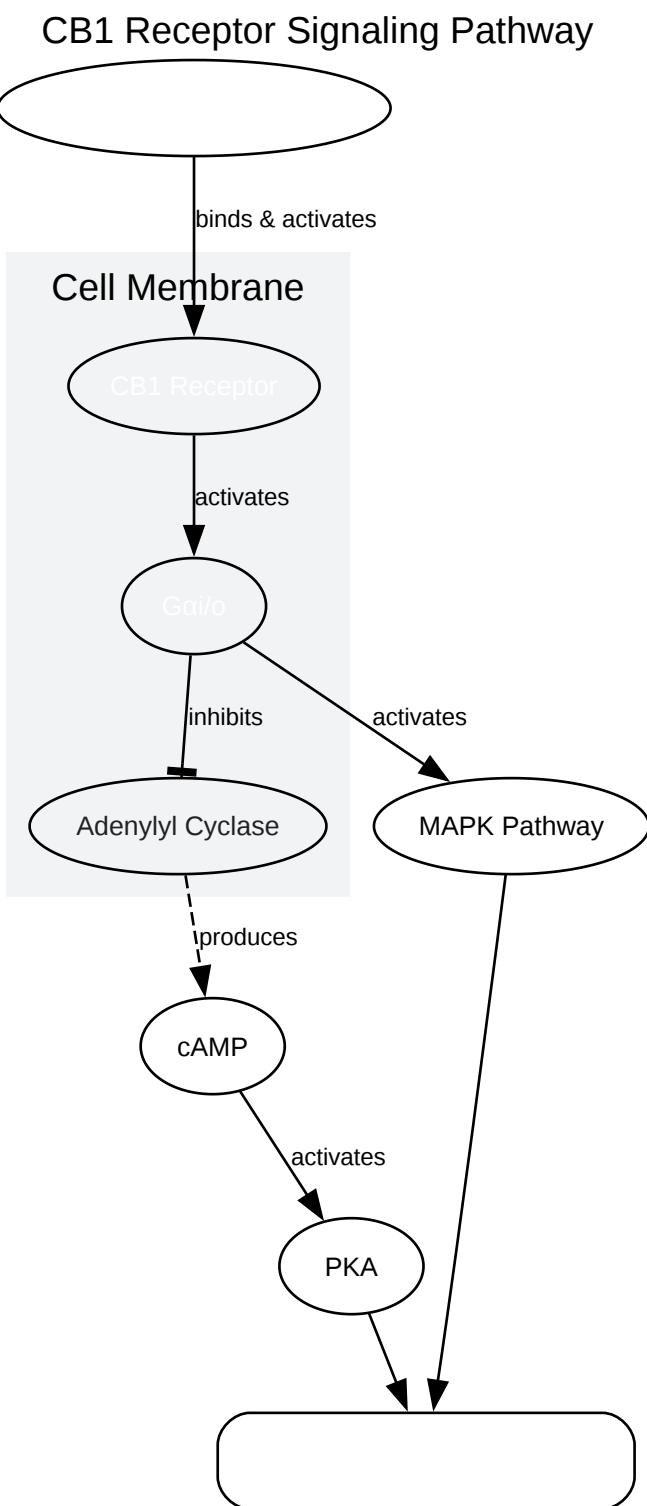
Visualizations

Diagram 1: Synthesis Workflow for 4-fluoro MDMB-BUTICA



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **4-fluoro MDMB-BUTICA**.


Diagram 2: Analytical Workflow for Identification

Analytical Workflow for Identification

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the identification of **4-fluoro MDMB-BUTICA**.

Diagram 3: CB1 Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the CB1 receptor signaling cascade activated by an agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. cdn.who.int [cdn.who.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of 4-fluoro MDMB-BUTICA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10820356#chemical-and-physical-properties-of-4-fluoro-mdmb-butica>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com